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Compound of Interest

Compound Name: AX-15836

Cat. No.: B605709 Get Quote

For researchers, scientists, and drug development professionals, AX-15836 emerges as a

potent and exceptionally selective inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5),

a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. Extensive

profiling demonstrates its minimal interaction with a broad range of other kinases, establishing

it as a precise tool for investigating ERK5-specific functions.

AX-15836 exhibits a half-maximal inhibitory concentration (IC50) of 8 nM for ERK5.[1] Its

remarkable selectivity is underscored by screening against more than 200 other kinases, where

it displayed over 1,000-fold greater potency for ERK5.[1] This high degree of selectivity

minimizes the potential for off-target effects, a critical factor in both basic research and

therapeutic development.

Comparative Analysis of Kinase Inhibition
The selectivity of AX-15836 is a significant advantage over other less specific kinase inhibitors.

While comprehensive data from the full kinase panel screening is not publicly detailed, the

available information consistently points to its focused activity. A notable off-target interaction is

with BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins,

for which AX-15836 has a dissociation constant (Kd) of 3,600 nM, indicating significantly

weaker binding compared to its affinity for ERK5.[1]
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Target Kinase IC50 / Kd Selectivity vs. Off-Targets

ERK5 8 nM (IC50)[1]
>1,000-fold vs. >200

kinases[1]

BRD4 3,600 nM (Kd)[1] -

Caption: Comparative inhibitory activity of AX-15836 against its primary target, ERK5, and the

known off-target, BRD4.

Experimental Protocols
The high selectivity of AX-15836 was determined using the KiNativ™ platform, a powerful

chemical proteomics approach for profiling kinase inhibitor interactions in a native cellular

context.

KiNativ™ Kinase Profiling Protocol
This method assesses the ability of a compound to compete with a biotinylated ATP or ADP

probe for binding to the active site of kinases within a cell lysate.

Cell Lysate Preparation: Cells are cultured and harvested. The cell pellet is lysed to release

the native proteins, including kinases.

Inhibitor Incubation: The cell lysate is incubated with the test compound (AX-15836) at

various concentrations to allow for binding to its target kinases.

Probe Labeling: A biotinylated acyl-phosphate probe (e.g., BHAcATP or BHAcADP) is added

to the lysate. This probe covalently labels the catalytic lysine residue in the ATP-binding

pocket of kinases that are not occupied by the inhibitor.

Tryptic Digestion: The protein mixture is subjected to digestion with trypsin, which cleaves

the proteins into smaller peptides.

Enrichment of Biotinylated Peptides: The biotinylated peptides, representing kinases that

were not inhibited by the test compound, are captured and enriched using streptavidin-

coated beads.
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LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the

probe.

Data Analysis: The degree of inhibition for each kinase is determined by comparing the

abundance of its corresponding labeled peptide in the presence and absence of the inhibitor.

This allows for the determination of IC50 values and the assessment of selectivity across the

kinome.

Visualizing the Experimental Workflow and
Signaling Pathway
To further elucidate the context of AX-15836's activity, the following diagrams illustrate the

experimental workflow for assessing kinase cross-reactivity and the ERK5 signaling pathway.
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Caption: Workflow for determining kinase cross-reactivity using a probe-based competition

assay.
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Simplified ERK5 Signaling Pathway

Growth Factors / Stress

MEKK2/3

MEK5

ERK5

Nucleus

MEF2

Phosphorylation

AX-15836

Gene Transcription
(Proliferation, Survival)

Click to download full resolution via product page

Caption: The ERK5 signaling cascade and the point of inhibition by AX-15836.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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